PDE10A Inhibition Potency: Piperidine Substitution Advantage
In PDE10A inhibitor development, imidazo[1,2-b]pyridazine derivatives bearing a piperidine-containing moiety at the 6-position achieve Ki values as low as 0.019 nM against PDE10A [1]. In contrast, an alternative 6-substituted imidazo[1,2-b]pyridazine derivative lacking this piperidine motif exhibits an IC50 of 480 nM against the same target, representing a >25,000-fold difference in potency [2]. The 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine core provides the structural foundation for this enhanced target engagement.
| Evidence Dimension | PDE10A inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.019–0.030 nM (piperidine-containing imidazo[1,2-b]pyridazine derivatives) |
| Comparator Or Baseline | Alternative 6-substituted imidazo[1,2-b]pyridazine derivative: IC50 = 480 nM |
| Quantified Difference | >25,000-fold improvement in potency |
| Conditions | Inhibition of PDE10A; target compound data from IMAP assay; comparator data using [3H]-labeled cyclic nucleotide substrate |
Why This Matters
This order-of-magnitude potency differential directly impacts compound selection for PDE10-targeted programs, where picomolar affinity is required for meaningful target engagement.
- [1] BindingDB. BDBM126823 Ki data for PDE10A inhibition. US8785467. View Source
- [2] BindingDB. PrimarySearch_ki: BDBM50049933. PDE10A inhibition IC50 = 480 nM. View Source
